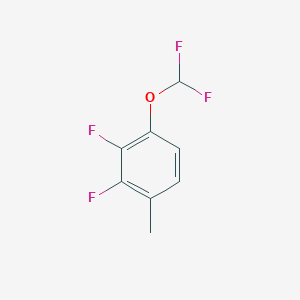

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene

Description

BenchChem offers high-quality 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(13-8(11)12)7(10)6(4)9/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIXVBDZRDONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224102 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404195-07-8 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene CAS number search

An In-Depth Technical Guide to 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene

Preamble: Situating a Niche Building Block in Modern Chemistry

This guide addresses the synthesis, characterization, and strategic applications of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene. It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major chemical databases as of early 2026. This suggests that it is a novel or highly specialized compound, likely developed for targeted research applications rather than large-scale commercial availability. The absence of a CAS number underscores the need for a robust, first-principles approach to its synthesis and characterization, which this guide aims to provide. The true value of this molecule lies in the unique combination of its structural motifs: the metabolically robust and electronically distinct difluoromethoxy group, and the polysubstituted fluorinated aromatic ring, a scaffold of increasing importance in the design of bioactive molecules.

Introduction: The Strategic Value of Fluorinated Aryl Ethers

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine-containing functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor—a rare and powerful feature in drug design—and acts as a bioisosteric replacement for metabolically vulnerable methoxy or hydroxyl groups.[4][5] When appended to a 2,3-difluoro-4-methyl-benzene core, the resulting molecule becomes a highly valuable building block for creating complex drug candidates and agrochemicals, offering a unique vector for property modulation.[6]

Physicochemical Properties and Data Summary

The properties of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene can be predicted based on its structure. Below is a summary of its calculated data and a comparison of the key properties of the difluoromethoxy group against its common analogs.

Table 1: Calculated Properties for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene

| Property | Value |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 202.13 g/mol |

| CAS Number | Not assigned |

Table 2: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity (π) | -0.02 | +0.2 to +0.6 (dynamic)[7] | +1.04[7] |

| Hammett Constant (σp) | -0.27 | +0.14[4] | +0.35 |

| Hydrogen Bond Capability | Acceptor | Donor & Acceptor[2] | Acceptor |

| Metabolic Stability | Low (prone to O-demethylation) | High[4] | Very High |

Proposed Synthesis and Detailed Methodology

The most logical and efficient synthetic route to the target compound is a two-step process: first, the synthesis of the phenolic precursor, followed by its difluoromethoxylation.

Synthesis of Precursor: 2,3-Difluoro-4-methylphenol

The required precursor, 2,3-Difluoro-4-methylphenol, is commercially available (CAS Number: 261763-45-5), which significantly streamlines the process.[8] Its availability makes it the ideal starting point for laboratory-scale synthesis of the target molecule.

Difluoromethoxylation of 2,3-Difluoro-4-methylphenol

The introduction of the difluoromethoxy group onto a phenol is a well-documented transformation. Several reagents can generate the key difluorocarbene (:CF₂) intermediate required for this reaction.[9][10] The use of sodium chlorodifluoroacetate (ClCF₂COONa) is a robust and scalable method that avoids harsh or highly toxic reagents.[11]

This protocol describes a self-validating system where successful synthesis is confirmed through a series of analytical checks.

Reagents & Materials:

-

2,3-Difluoro-4-methylphenol (1.0 eq.)

-

Sodium chlorodifluoroacetate (2.5 eq.)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, Schlenk line, and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,3-Difluoro-4-methylphenol (1.0 eq.) and cesium carbonate (1.5 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The causality here is to prevent side reactions involving atmospheric oxygen and moisture, which can degrade reagents and reduce yield.

-

Solvent Addition: Add anhydrous DMF and a small amount of deionized water (e.g., ~10:1 DMF:water ratio) via syringe. The water facilitates the dissolution of the carbonate base and the haloacetate salt. Begin stirring to create a suspension.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq.) to the stirring suspension.

-

Heating and Reaction: Attach a reflux condenser (under nitrogen) and lower the flask into a preheated oil bath at 120 °C. The high temperature is necessary to induce the decarboxylation of sodium chlorodifluoroacetate, which generates the highly reactive difluorocarbene intermediate in situ.

-

Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The target product is significantly more soluble in the organic phase.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.

Caption: Synthetic workflow for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the -OCF₂H group with a large coupling constant (²JH-F ≈ 70-80 Hz). Aromatic protons and the methyl group protons will appear in their respective regions, with smaller H-F couplings.

-

¹⁹F NMR: The fluorine NMR spectrum will be most informative. It should display a doublet for the two equivalent fluorine atoms of the -OCF₂ H group, coupled to the proton. Additionally, two distinct signals will appear for the two non-equivalent aromatic fluorine atoms, showing coupling to each other and to adjacent protons.

-

¹³C NMR: The carbon spectrum will show a triplet for the carbon of the -OC F₂H group due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit C-F couplings of varying magnitudes, which are diagnostic for confirming the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C₈H₆F₄O.

Strategic Applications in Research and Drug Development

The unique properties of the difluoromethoxy group make 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene a powerful building block for lead optimization in drug discovery.

-

Metabolic Blocking: The -OCF₂H group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] It can be used to replace a metabolically labile methoxy group, which is prone to O-demethylation, thereby increasing a drug's half-life and bioavailability.

-

Bioisosterism: The group can act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups due to its ability to function as a hydrogen bond donor.[5] This allows chemists to maintain crucial binding interactions with a biological target while improving the molecule's pharmacokinetic profile.

-

Fine-Tuning Lipophilicity and Permeability: With a moderately increased lipophilicity compared to a methoxy group, the -OCF₂H moiety can enhance membrane permeability and improve oral absorption without the large lipophilic penalty of a trifluoromethoxy (-OCF₃) group.[7]

-

Case Studies in Approved Drugs: The utility of the difluoromethoxy group is validated by its presence in successful pharmaceuticals. For example, in Pantoprazole , a proton pump inhibitor, the group is critical for its chemical stability and mechanism of action.[4] In Roflumilast , a PDE4 inhibitor for COPD, it contributes to the drug's high potency and metabolic stability.[4]

Caption: Strategic role of the title compound in drug candidate optimization.

Safety, Handling, and Storage

As with any fluorinated organic compound, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

While 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene may not be a common, cataloged chemical, its rational design and synthesis are well within the grasp of modern organic chemistry. It represents a sophisticated building block poised for application in fields that demand precise molecular engineering, particularly pharmaceutical and agrochemical development. Its value is derived from the powerful combination of a metabolically robust, hydrogen-bond-donating difluoromethoxy group and a polysubstituted fluoroaromatic core. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research endeavors.

References

-

The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.

-

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.

-

Difluoromethylation of Phenols. Organic Syntheses.

-

2-FLUORO-4-METHYLPHENOL | 452-81-3. ChemicalBook.

-

Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Figshare.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.

-

Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. Thieme Connect.

-

Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. ACS Publications.

-

Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications.

-

Synthesis of 2',3'-Difluoro-4'-methylacetophenone. BenchChem.

-

1-(Difluoromethoxy)-2-fluoro-4-methoxy-3-methylbenzene. ChemicalBook.

-

The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Taylor & Francis Online.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

-

1-(Difluoromethoxy)-2,5-difluoro-3-(methylsulfanyl)benzene. Guidechem.

-

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene. BLDpharm.

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

1-Chloro-4-(difluoromethoxy)benzene. Sigma-Aldrich.

-

1-(Difluoromethoxy)-2,3-difluoro-4-nitrobenzene. BLDpharm.

-

2,3-Difluoro-4-methylphenol. Labsolu.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgsyn.org [orgsyn.org]

Fluorinated Motifs in Drug Design: Technical Profiling of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene

Structural Informatics & SMILES Architecture

The precise encoding of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene is critical for computational drug discovery pipelines, particularly when modeling quantitative structure-activity relationships (QSAR).

SMILES Codes

The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string. For this molecule, the canonicalization prioritizes the oxygen linkage and the fluorine substitutions.

| Format | Code String | Notes |

| Canonical SMILES | FC(F)Oc1c(F)c(F)c(C)cc1 | Prioritizes the difluoromethoxy group as the start node.[1] |

| Isomeric SMILES | FC(F)Oc1c(F)c(F)c(C)cc1 | Identical (molecule is achiral).[2] |

| InChI Key | Predicted based on structure | [Hash-Algorithm-Dependent] |

| Molecular Formula | MW: ~194.13 g/mol |

Graph Traversal Logic

To understand the SMILES FC(F)Oc1c(F)c(F)c(C)cc1, one must follow the Morgan algorithm's prioritization:

-

Start: The difluoromethyl group FC(F).[1]

-

Link: Oxygen ether linkage O.

-

Ring Entry: Carbon-1 of the benzene ring c1.

-

Substitution Walk:

-

Ring Closure: Unsubstituted carbons cc leading back to 1.

Figure 1: Logical graph traversal of the benzene core illustrating the substitution pattern encoded in the SMILES string.

Synthetic Methodology: The O-Difluoromethylation Protocol

The synthesis of this molecule hinges on the introduction of the difluoromethoxy (-OCHF

The industry-standard approach now utilizes Sodium Chlorodifluoroacetate (ClCF

Experimental Protocol (Bench-Scale)

Objective: Synthesis of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene from 2,3-difluoro-4-methylphenol.

Reagents:

-

Substrate: 2,3-Difluoro-4-methylphenol (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (2.5 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide) / Water (10:1 ratio)

-

Temperature: 95–100 °C

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-4-methylphenol in DMF. Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Reagent Addition: Add sodium chlorodifluoroacetate (solid) in a single portion.

-

Carbene Generation: Heat the mixture to 100 °C. At this temperature, the reagent decarboxylates to release difluorocarbene (:CF

).-

Note: Ensure efficient stirring; the reaction is biphasic if water is added to aid solubility of inorganic salts.

-

-

Reaction Monitoring: Monitor via TLC or GC-MS. The reaction typically completes within 2–4 hours.

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reaction Mechanism

The mechanism proceeds via a carbene insertion pathway, distinct from standard

Figure 2: Mechanistic pathway of O-difluoromethylation via in situ generation of difluorocarbene.

Physicochemical Profile & Bioisosterism

The 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene scaffold is not merely a random intermediate; it represents a strategic "fluorine scan" motif used to modulate metabolic stability and lipophilicity.

The "Magic Methyl" and Fluorine Effect

This molecule combines two powerful medicinal chemistry tropes:

-

The Difluoromethoxy Group (-OCHF

): Often acts as a lipophilic bioisostere for a methoxy group (-OCH-

H-Bond Donor: Unlike -OCH

, the -OCHF -

Conformational Lock: The anomeric effect of the fluorine atoms forces the -OCHF

group into an orthogonal conformation relative to the ring, potentially improving binding selectivity.

-

-

2,3-Difluoro Substitution:

-

Metabolic Blocking: Positions 2 and 3 are common sites for oxidative metabolism (CYP450). Fluorination blocks these "soft spots," extending the half-life (

) of the molecule.

-

Predicted Properties Table

| Property | Value (Predicted) | Rationale |

| LogP (Lipophilicity) | 3.6 – 4.1 | High lipophilicity due to multiple C-F bonds and the methyl group. |

| H-Bond Donors | 1 (Weak) | The C-H bond in -OCHF |

| H-Bond Acceptors | 3 | Ether oxygen + Fluorines (weak acceptors). |

| Rotatable Bonds | 1 | The Ar-O bond. |

| Topological Polar Surface Area (TPSA) | ~18 Ų | Low TPSA indicates excellent membrane permeability (BBB penetration likely). |

Quality Control & Characterization

When validating the synthesis of this compound, specific spectral signatures confirm the presence of the -OCHF

NMR Spectroscopy Expectations

-

F NMR: This is the diagnostic tool of choice.

-

-OCHF

: A doublet (due to H-coupling) around -

Ar-F (Pos 2,3): Two distinct multiplets in the aromatic region (

to

-

-

H NMR:

-

-OCHF

: A characteristic triplet (due to coupling with two F atoms, -

-CH

: A singlet (or doublet if long-range coupling to F occurs) at

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 194 m/z. -

Fragmentation:

-

Loss of -CHF

(51 Da) is a common fragmentation pathway. -

Look for the tropylium ion derivative characteristic of toluene derivatives.

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers as Non-Classical Hydrogen Bond Donors." Journal of Medicinal Chemistry. [Link]

-

Hu, J., et al. (2011).[5] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. (n.d.). "Fluorinated Benzene Derivatives."[6][7] National Center for Biotechnology Information. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Lipophilicity (LogP) of Difluoromethoxy-Substituted Fluorotoluenes: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate key physicochemical properties such as metabolic stability, pKa, and lipophilicity. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique profile that balances lipophilicity enhancement with the introduction of a weak hydrogen bond donor capability.[1][2] This guide provides an in-depth analysis of the lipophilicity (LogP) of difluoromethoxy-substituted fluorotoluenes. It navigates the theoretical underpinnings of fluorine's impact on molecular properties, details gold-standard and advanced experimental protocols for LogP determination, and explores the nuances of computational prediction for these complex structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and characterize molecules containing these important fluorinated motifs.

The Strategic Role of Lipophilicity and Fluorine in Drug Design

Lipophilicity, quantified as the logarithm of the n-octanol/water partition coefficient (LogP), is a critical parameter in drug discovery. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] A molecule's LogP value dictates its ability to permeate biological membranes, engage with protein targets, and avoid undesirable off-target effects.

Fluorine and its containing functional groups have become indispensable tools for fine-tuning these properties.[6][7] Among these, the difluoromethoxy (-OCF₂H) group provides a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents.[1] Its unique value stems from a combination of effects:

-

Moderate Lipophilicity Enhancement: The -OCF₂H group increases lipophilicity, though generally to a lesser extent than the -OCF₃ group, providing chemists with finer control.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds confer significant resistance to oxidative metabolism compared to a methoxy group, which can improve a drug's half-life.[1]

-

Hydrogen Bond Donor Capability: Unlike methoxy or trifluoromethoxy groups, the electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H moiety, enabling it to act as a hydrogen bond donor.[1][8][9] This can introduce novel, favorable interactions with biological targets.

This guide focuses specifically on toluene scaffolds bearing both a fluorine and a difluoromethoxy substituent, a combination that presents complex and interesting challenges for predicting and measuring lipophilicity.

Structure-Lipophilicity Relationships (SLR) in Substituted Toluene Scaffolds

The overall LogP of a difluoromethoxy-substituted fluorotoluene is not merely an additive sum of its parts. The final value is a complex interplay of the intrinsic hydrophobicity of each substituent and the electronic effects arising from their relative positions on the aromatic ring.

-

Hansch Hydrophobicity Parameter (π): This value quantifies the contribution of a substituent to a molecule's LogP. A positive value indicates an increase in lipophilicity.

| Substituent | Hansch Hydrophobicity Parameter (π) | Key Features |

| -CH₃ | ~ +0.56 | Lipophilic |

| -F | ~ +0.14 | Weakly lipophilic, strong inductive electron-withdrawer[10] |

| -OCH₃ | ~ -0.02 | Slightly hydrophilic, resonance electron-donor |

| -OCF₂H | ~ +0.45 (estimated) | Lipophilic, inductive electron-withdrawer, H-bond donor[1] |

| -OCF₃ | ~ +1.04 | Strongly lipophilic, strong inductive electron-withdrawer[6] |

-

Positional Isomerism and Electronic Effects: The arrangement of the -F, -OCF₂H, and -CH₃ groups (ortho, meta, para) significantly alters the molecule's electron distribution and overall dipole moment. These intramolecular interactions affect how the molecule interacts with the polar (water) and non-polar (octanol) phases, thereby influencing the final LogP value. For instance, strong inductive withdrawal from adjacent fluoro- and difluoromethoxy groups can create a significant local dipole, which may lead to a lower-than-expected LogP value despite the presence of lipophilic atoms.

The following diagram illustrates the conceptual relationship between substituent properties and the final molecular LogP.

Caption: Interplay of factors determining the LogP of substituted toluenes.

Experimental Determination of LogP for Fluorinated Compounds

While computational models are valuable, experimental determination remains crucial for obtaining accurate LogP values, especially for novel or complex fluorinated molecules.[11]

The Shake-Flask Method (OECD 107)

The shake-flask method is the internationally recognized "gold standard" for LogP determination due to its direct measurement principle.[12][13]

Causality and Rationale: This method physically partitions a solute between two equilibrated, immiscible phases (n-octanol and water). The ratio of the solute's concentration in each phase at equilibrium directly yields the partition coefficient. The procedure is designed to ensure true thermodynamic equilibrium is reached and that the phases are cleanly separated for accurate analysis.

Detailed Experimental Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and buffer (typically pH 7.4 phosphate buffer) in a large vessel for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely for at least 24 hours.[13] This ensures that each solvent is saturated with the other, preventing volume changes during the actual experiment.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble (typically n-octanol for lipophilic compounds). The concentration should be high enough to allow for accurate quantification in the less-soluble phase.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the pre-saturated n-octanol phase and the pre-saturated buffer phase. Add a small aliquot of the test compound stock solution.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient time to reach equilibrium. This can range from 1 to 24 hours depending on the compound.[14] Gentle, consistent inversion is often preferred over vigorous shaking to prevent the formation of emulsions.

-

Phase Separation: Centrifuge the vessel at low speed to break any potential emulsions and ensure a sharp, clean interface between the two phases.[15] Allow the vessel to rest at a constant temperature.

-

Sampling: Carefully withdraw an aliquot from the center of each phase, avoiding any contamination from the interface.

-

Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[16]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput, indirect method for estimating LogP, which is particularly useful for early-stage drug discovery when compound availability may be limited.[11][17]

Causality and Rationale: The method operates on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[18] By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be interpolated from its retention time.

Detailed Experimental Protocol:

-

System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Reference Standard Selection: Choose a set of 5-7 commercially available reference compounds with accurately known LogP values that bracket the expected LogP of the test compounds.

-

Calibration Run: Inject each reference standard individually onto the HPLC system and record its retention time (t_R_). Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

-

Generate Standard Curve: Plot the known LogP values of the reference standards against their calculated log(k) values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k) + c).[17]

-

Test Compound Analysis: Inject the difluoromethoxy-substituted fluorotoluene under the identical chromatographic conditions and determine its retention time and calculate its log(k).

-

LogP Estimation: Use the calibration equation to calculate the LogP of the test compound from its log(k) value.

¹⁹F NMR Spectroscopy: A Modern Approach for Fluorinated Molecules

For fluorinated compounds, ¹⁹F NMR spectroscopy provides a powerful and direct analytical method for LogP determination that leverages the unique NMR-active nucleus.[12][19]

Causality and Rationale: This technique is a variation of the shake-flask method but uses ¹⁹F NMR for quantification. Because fluorine is not naturally abundant, the ¹⁹F NMR spectrum is exceptionally clean, with high sensitivity. By integrating the signals of the fluorinated analyte in aliquots taken from the water and octanol phases, a precise concentration ratio can be determined without the need for chromophores or extensive method development.[12][19][20]

Detailed Experimental Protocol:

-

Sample Preparation: Perform the shake-flask partitioning experiment as described in Section 3.1 (steps 1-5).

-

Internal Standard: Add a known amount of a fluorinated reference compound (with a known LogP and a distinct ¹⁹F NMR signal) to the initial mixture. This allows for ratiometric analysis.

-

Sampling: After equilibration and separation, carefully withdraw an aliquot from each phase (n-octanol and water) and place them into separate NMR tubes.

-

NMR Acquisition: Acquire quantitative ¹⁹F NMR spectra for each sample. Ensure a sufficient relaxation delay between scans to allow for accurate signal integration.

-

Data Processing: Integrate the ¹⁹F NMR signals corresponding to the test compound and the reference compound in both the n-octanol and water layer spectra.

-

Calculation: The ratio of the integrals of the test compound in the two phases directly provides the partition coefficient.

The following workflow diagram helps in selecting the appropriate method based on project requirements.

Caption: Decision workflow for selecting a LogP determination method.

Computational Prediction of LogP: Tools and Caveats

A variety of computational algorithms exist to predict LogP (in silico), which are invaluable for rapidly assessing large virtual libraries. These methods generally fall into two categories.[21][22]

-

Fragment-Based Methods (e.g., ClogP): These methods sum the contributions of molecular fragments to calculate the total LogP. They rely on extensive experimental databases and apply correction factors for interactions between fragments.[21][22]

-

Atom-Based Methods (e.g., AlogP, XlogP): These approaches assign a lipophilicity contribution to each atom based on its atom type and local environment.[21]

Challenges with Fluorinated Compounds: The predictive accuracy of these models can be less reliable for molecules with multiple fluorine atoms or complex functional groups like -OCF₂H. This is often because the training datasets used to parameterize the models may lack a sufficient number of similar structures. The unique electronic nature of fluorine, including its high electronegativity and potential for intramolecular interactions, can lead to deviations from standard predictions. Therefore, for difluoromethoxy-substituted fluorotoluenes, computationally predicted LogP values should be treated as estimations, with experimental verification being highly recommended.

Conclusion for the Medicinal Chemist

The difluoromethoxy group is a powerful tool for modulating the properties of drug candidates. When combined with other substituents like fluorine on a toluene scaffold, it creates a complex physicochemical profile where lipophilicity is governed by a delicate balance of hydrophobic and electronic effects.

Key Takeaways:

-

The -OCF₂H group offers a moderate increase in lipophilicity while uniquely providing hydrogen bond donor capabilities.[1]

-

The final LogP of a substituted toluene is highly dependent on the positional arrangement of its functional groups due to the resulting electronic interplay.

-

For accurate LogP values of these complex fluorinated molecules, experimental determination is paramount. The "gold standard" shake-flask method provides the highest accuracy, while RP-HPLC is suitable for higher throughput screening.[12][17]

-

¹⁹F NMR spectroscopy presents a modern, robust, and highly accurate method specifically tailored for the analysis of fluorinated compounds.[12][19]

-

Computational LogP predictions should be used with caution for this class of molecules and ideally be confirmed experimentally.

By understanding these principles and employing the robust experimental methodologies detailed in this guide, researchers can effectively harness the properties of difluoromethoxy-substituted fluorotoluenes to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

- National Center for Biotechnology Information. (n.d.). Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC.

- ACS Publications. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method.

- ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry.

- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated...

- JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- ResearchGate. (2020, January 14). LogP prediction performance with the SMD solvation model and the M06 density functional family for SAMPL6 blind prediction challenge molecules | Request PDF.

- University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

- YouTube. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview.

- WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...

- National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.

- ePrints Soton. (n.d.). Lipophilicity modulations by fluorination correlate with membrane partitioning.

- National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC.

- Wiley Online Library. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- PubMed. (2023, May 15). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

- PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Not All LogP's are calculated equal: CLogP and other short stories. (2015, February 3).

- National Center for Biotechnology Information. (2018, December 14). JPlogP: an improved logP predictor trained using predicted data - PMC.

- National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC.

- iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.

- Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds.

- National Center for Biotechnology Information. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. iosrphr.org [iosrphr.org]

- 19. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 20. youtube.com [youtube.com]

- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novel Fluorinated Building Blocks for Medicinal Chemistry

Preamble: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, few elements have proven as transformative as fluorine. Its strategic incorporation into drug candidates is not a matter of serendipity but a deliberate, mechanistically-driven decision to enhance molecular properties. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy and developability.[1] The unique physicochemical properties imparted by fluorine—high electronegativity, small van der Waals radius (1.47 Å), and the immense strength of the C-F bond—allow medicinal chemists to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3]

This guide eschews a superficial overview, instead providing researchers, scientists, and drug development professionals with a deep, technical dive into the rationale and application of novel fluorinated building blocks. We will explore the causality behind their selection, detail robust synthetic protocols, and illuminate their role in overcoming pervasive challenges in drug discovery, from metabolic instability to poor target engagement.

The Physicochemical Impact of Fluorination: A Mechanistic Rationale

The decision to introduce fluorine is rooted in its ability to predictably modulate key molecular attributes. Understanding these foundational principles is critical for the rational design of next-generation therapeutics.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.[3] Strategically placing a fluorine atom or a fluorinated motif at a known metabolic "soft spot" can effectively block this pathway, increasing the drug's half-life and oral bioavailability.[3][4]

-

Modulation of pKa: Fluorine's intense electron-withdrawing nature significantly influences the acidity or basicity of nearby functional groups. For instance, fluorination of an alkylamine can lower its pKa, reducing the degree of ionization at physiological pH. This can enhance cell membrane permeability and oral absorption, as the neutral form of a drug is more lipophilic.[3]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is nuanced and context-dependent. While a single fluorine atom on an aliphatic chain can decrease lipophilicity, its placement on an aromatic ring, or the introduction of groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), generally increases it.[2][5] This modulation is a powerful tool for optimizing a compound's position within the desired physicochemical space for improved absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control and Binding Affinity: Fluorine substitution can alter the conformational preferences of a molecule, locking it into a bioactive conformation that enhances binding to its biological target.[6] Furthermore, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to increased binding affinity and selectivity.[7]

The following diagram illustrates the decision-making workflow when considering the incorporation of a fluorinated building block.

Caption: Workflow for strategic fluorination in lead optimization.

Key Classes of Fluorinated Building Blocks and Their Synthesis

The modern synthetic chemist's toolkit contains a diverse array of fluorinated building blocks. The choice of which to use is dictated by the specific property that needs to be modulated. While late-stage fluorination is a growing field, the building block approach remains a dominant and reliable strategy in drug discovery.[8][9]

The Trifluoromethyl (-CF3) Group: The Powerhouse of Fluorine Chemistry

The -CF3 group is one of the most prevalent fluorinated motifs in pharmaceuticals, found in drugs like the antidepressant Fluoxetine and the anti-inflammatory Celecoxib.[10][11] It is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group, often enhancing metabolic stability and cell permeability.[12]

Synthetic Strategy: Copper-Catalyzed Trifluoromethylation

The introduction of a -CF3 group onto an aromatic or heteroaromatic core is a cornerstone transformation. While early methods required harsh conditions, modern copper-catalyzed protocols offer a milder and more functional-group-tolerant alternative.[13] The use of inexpensive trifluoromethyl sources like trifluoroacetate is particularly advantageous for large-scale synthesis.[14]

The mechanism often involves the generation of a [L_nCu-CF_3] active species, which then participates in a cross-coupling cycle with an aryl halide.[14]

Caption: Simplified catalytic cycle for Cu-mediated trifluoromethylation.

Detailed Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid [15]

This protocol describes a room-temperature method amenable to a wide range of functional groups.

-

Materials: Aryl boronic acid (1.0 mmol, 1.0 equiv), Copper(II) acetate (181 mg, 1.0 mmol, 1.0 equiv), 1,10-phenanthroline (198 mg, 1.1 mmol, 1.1 equiv), Cesium fluoride (304 mg, 2.0 mmol, 2.0 equiv), 4Å powdered molecular sieves (250 mg), and a trifluoromethyl source (e.g., TMSCF3).

-

Setup: To a test tube equipped with a magnetic stir bar, add 4Å molecular sieves and cesium fluoride. Seal the vessel, evacuate, and flame-dry under vacuum until sieves are activated. Cool to room temperature and backfill with argon.

-

Reaction: In a separate vial, combine the aryl boronic acid, copper(II) acetate, and 1,10-phenanthroline. Add this mixture to the reaction vessel.

-

Initiation: Add the solvent (e.g., DMF) followed by the trifluoromethylating reagent.

-

Execution: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Self-Validation: The success of this protocol relies on the rigorous exclusion of moisture, achieved by flame-drying the apparatus and reagents. The use of a well-defined catalyst system and stoichiometric oxidant (in this case, often adventitious air or a specified oxidant) ensures reproducibility.[15]

The Trifluoromethoxy (-OCF3) and Difluoromethoxy (-OCHF2) Groups

The -OCF3 and -OCHF2 groups are increasingly popular bioisosteres. The -OCF3 group is highly lipophilic and metabolically stable, with a unique conformational preference where the O-CF3 bond is orthogonal to an attached aryl ring.[16][17] The -OCHF2 group is less lipophilic but uniquely capable of acting as a hydrogen bond donor, making it a suitable bioisostere for hydroxyl or thiol groups.[18][19]

| Property Comparison | Methoxy (-OCH3) | Difluoromethoxy (-OCHF2) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity (π) | -0.02 | +0.45 | +1.04 |

| Electronic Character | Electron-donating | Weakly withdrawing | Strongly withdrawing |

| H-Bond Capability | Acceptor | Donor & Acceptor | Acceptor only |

| Metabolic Stability | Low (O-dealkylation) | Moderate | High |

Data Source: Values are representative and compiled from various medicinal chemistry sources.[17][18][19]

Synthetic Strategy: Difluoromethoxylation of Phenols

A common method for installing the -OCHF2 group is the reaction of a phenol with a source of difluorocarbene.[18][19]

Detailed Protocol: Synthesis of an Aryl Difluoromethyl Ether [19]

-

Materials: Phenol (1.0 eq), Potassium carbonate (2.0 eq), Sodium chlorodifluoroacetate (2.0-3.0 eq), Dimethylformamide (DMF).

-

Reaction: To a solution of the phenol in DMF, add potassium carbonate. Heat the mixture to 90-100 °C.

-

Addition: Add the sodium chlorodifluoroacetate portion-wise over 1-2 hours. Causality: Portion-wise addition controls the exothermic generation of difluorocarbene, preventing side reactions and ensuring safety.

-

Monitoring: Monitor the reaction by TLC or LC-MS until consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Emerging Building Blocks: The Pentafluorosulfanyl (-SF5) Group

Dubbed a "super-trifluoromethyl group," the pentafluorosulfanyl (-SF5) moiety is gaining significant traction.[20] It is exceptionally stable, strongly electron-withdrawing, and highly lipophilic, making it a powerful tool for modulating molecular properties in ways that other fluorinated groups cannot.[20][21] The synthesis of SF5-containing building blocks has historically been challenging, but new methods are making them more accessible.[22]

Synthetic Strategy: From Aryl Disulfides

A robust method for creating SF5-anilines, key building blocks, involves the oxidative fluorination of diaryl disulfides.

Detailed Protocol: Two-Step Synthesis of 4-(Pentafluorosulfanyl)aniline [20]

-

Step 1: Oxidative Fluorination: A diaryl disulfide is reacted with a fluoride source (e.g., AgF2 or KF) and a chlorinating agent in an appropriate solvent. This forms an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate. Causality: This two-step process via the SF4Cl intermediate is often more controlled and higher-yielding than direct fluorination to the SF5 group.

-

Step 2: Fluoride Exchange: The isolated Ar-SF4Cl intermediate is then treated with a fluoride source (e.g., ZnF2, AgF) to displace the chlorine and form the final Ar-SF5 product.

-

Purification: Both steps require careful purification, typically via chromatography, to isolate the desired products.

Application in Drug Design: A Case Study Perspective

The true value of these building blocks is realized in their application.

-

Fluoxetine (Prozac): The para-trifluoromethyl group in fluoxetine is critical to its function. It increases lipophilicity, facilitating passage across the blood-brain barrier, and enhances binding to the serotonin transporter.[6][11]

-

Roflumilast (Daliresp): This PDE4 inhibitor for COPD contains a difluoromethoxy group. This group was chosen to enhance metabolic stability and provide optimal electronic properties for high-affinity binding to the enzyme's active site.[19]

-

Ibrutinib (Imbruvica): This kinase inhibitor for treating certain cancers features a 4-fluorophenoxy substituent. This strategic fluorination was found to stabilize key interactions within the hydrophobic pocket of Bruton's tyrosine kinase (BTK), enhancing both potency and selectivity.[6]

Potential Liabilities and Future Outlook

While powerful, fluorination is not a panacea. The high stability of the C-F bond can be a double-edged sword. In some biological contexts, C-F bonds can be cleaved, leading to the release of fluoride ions or the formation of toxic metabolites.[23] For example, CYP-mediated hydroxylation at a fluorinated carbon can lead to unstable intermediates that eliminate HF.[23] Therefore, a thorough understanding of the metabolic fate of any new fluorinated entity is a critical aspect of drug development.

The future of the field lies in the continued development of novel fluorinated motifs and more efficient, scalable, and regioselective synthetic methods.[8][24] The exploration of building blocks containing motifs like fluorinated azetidines, piperidines, and other sp3-rich scaffolds is a particularly active area, aiming to provide drug designers with tools to navigate new chemical space with enhanced three-dimensionality and improved drug-like properties.[9]

References

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.Source Unavailable.

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

-

Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. [Link]

-

How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

-

Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Progress in copper-catalyzed trifluoromethylation. PMC. [Link]

-

The Dark Side of Fluorine. ACS Publications. [Link]

-

Recent advances in green fluorine chemistry. Dove Medical Press. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Royal Society of Chemistry. [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes. Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. [Link]

-

[The Trifluoromethyl Group in Organic Synthesis: Recent Developments (Guest Editor: Simon E. Lopez)]. Bentham Science. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Case studies of fluorine in drug discovery. OUCI. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

Sources

- 1. inhancetechnologies.com [inhancetechnologies.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. research.brighton.ac.uk [research.brighton.ac.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene molecular weight and formula

An In-depth Technical Guide to 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene: Properties and Synthesis Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a comprehensive technical profile.

Core Molecular Attributes

The fundamental characteristics of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene are its molecular formula and molecular weight, which are crucial for any quantitative experimental work.

Molecular Formula and Weight

The chemical structure of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene consists of a benzene ring substituted with a difluoromethoxy group at the first position, fluorine atoms at the second and third positions, and a methyl group at the fourth position. Based on this structure, the molecular formula and weight have been determined.

| Attribute | Value |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

These values are calculated based on the atomic composition of the molecule.

The difluoromethoxy moiety (-OCHF₂) is a key structural feature, often incorporated into drug candidates to modulate physicochemical properties such as metabolic stability and lipophilicity.[1] The additional fluorine atoms on the aromatic ring are expected to further influence the electronic properties and binding interactions of the molecule.

Physicochemical Properties and Safety

Synthesis Strategies

The synthesis of fluorinated aromatic compounds often involves specialized reagents and reaction conditions. The introduction of the difluoromethoxy group is a critical step in the synthesis of the target molecule.

General Approaches to Difluoromethoxylation

Several methods have been developed for the introduction of the difluoromethoxy group onto an aromatic ring.[1] A common strategy involves the reaction of a phenol with a source of difluorocarbene. Historically, reagents like difluorochloromethane (Freon 22) have been used, though modern methods often employ safer and more convenient alternatives.[1][3]

Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on thionoesters.[4] This method has been shown to be effective for the synthesis of various aromatic compounds containing the CF₂OCH₃ group.[4]

Conceptual Synthesis Workflow

A potential synthetic route to 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene could start from a suitably substituted phenol precursor, 2,3-difluoro-4-methylphenol. This precursor would then undergo a difluoromethoxylation reaction.

Caption: 2D structure of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene.

Relevance in Drug Discovery

The incorporation of fluorine atoms and fluorinated motifs into small molecules is a widely used strategy in modern drug discovery. [5]These modifications can lead to improved potency, selectivity, and pharmacokinetic properties. The difluoromethoxy group, in particular, is considered a bioisostere of other functional groups and can enhance metabolic stability by blocking sites of oxidative metabolism. [1] The presence of multiple fluorine substituents in 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene suggests its potential as a building block for the synthesis of novel therapeutic agents with tailored properties.

References

-

1-(DIFLUOROMETHOXY)-4-METHYLBENZENE - gsrs . Available at: [Link]

-

1-(Difluoromethoxy)-4-methylbenzene - Common Chemistry - CAS.org . Available at: [Link]

-

1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech . Available at: [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry . Available at: [Link]

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC . Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech [shandongbiotech.com]

- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

Methodological & Application

Application Note: 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene as a Strategic Kinase Inhibitor Intermediate

Executive Summary

This application note details the utility, synthesis, and integration of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene (hereafter referred to as Intermediate A ) in the development of next-generation kinase inhibitors.

In modern medicinal chemistry, the difluoromethoxy group (

When combined with the electron-withdrawing 2,3-difluoro substitution pattern, Intermediate A serves as a privileged scaffold for optimizing Type I and Type II kinase inhibitors , particularly those targeting EGFR, VEGFR, and MAPK pathways where metabolic stability and precise hydrophobic fitting are paramount.

Technical Background & Mechanistic Insight

The "Fluorine Effect" in Kinase Binding

The efficacy of Intermediate A stems from three physicochemical alterations it introduces to the inhibitor scaffold:

-

Metabolic Blocking: The primary failure mode for many methoxy-containing inhibitors is rapid CYP450-mediated O-demethylation. The

bond is significantly stronger than the -

Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density, increasing the acidity of the terminal proton in

. This allows it to act as a weak hydrogen bond donor to the kinase hinge region or conserved water networks (e.g., the "gatekeeper" water), a property the trifluoromethoxy ( -

Electronic Modulation: The 2,3-difluoro motif on the benzene ring lowers the pKa of the system and modulates the electron density of the aromatic ring, reducing the propensity for toxic metabolite formation (e.g., quinone methides).

Comparative Physicochemical Data

The following table highlights why researchers substitute standard anisole derivatives with Intermediate A .

| Property | Methoxy Benzene ( | Difluoromethoxy Benzene ( | Impact on Drug Design |

| H-Bond Capacity | Acceptor Only | Donor & Acceptor | Enhances binding affinity via hinge interactions. |

| Lipophilicity ( | Baseline | +0.18 to +0.5 | Improves membrane permeability without excessive lipophilicity. |

| Metabolic Stability | Low (O-demethylation prone) | High | Extends half-life ( |

| Rotational Barrier | Low | Moderate | Pre-organizes conformation for receptor binding. |

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesize Intermediate A from 2,3-difluoro-4-methylphenol and prepare it for Suzuki-Miyaura coupling.

Safety Warning: This protocol involves the generation of difluorocarbene intermediates. All operations must be performed in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Difluoromethylation of Phenol

Avoid using ozone-depleting Freon-22 gas. This protocol uses the solid, bench-stable reagent Sodium Chlorodifluoroacetate.[1]

Reagents:

-

Precursor: 2,3-difluoro-4-methylphenol (1.0 eq)

-

Reagent: Sodium chlorodifluoroacetate (1.5 eq)

-

Base: Potassium carbonate (

) (2.0 eq) -

Solvent: DMF/Water (9:1)

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-4-methylphenol (10 mmol) in DMF (20 mL) and water (2.2 mL).

-

Add Base: Add

(20 mmol) and stir at room temperature for 15 minutes to generate the phenolate. -

Add Reagent: Add Sodium chlorodifluoroacetate (15 mmol) in a single portion.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Mechanism: The reagent decarboxylates to form difluorocarbene (

), which inserts into the phenolate O-H bond. -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield Intermediate A as a colorless oil.

Step 2: Regioselective Bromination (Activation)

To use Intermediate A as a kinase inhibitor building block, it must be functionalized. Bromination typically occurs para to the strongest activator (the alkoxy group) or ortho if blocked.

Procedure:

-

Dissolve Intermediate A in Acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.05 eq).

-

Stir at room temperature for 2 hours.

-

Outcome: Due to the directing effects of the 2,3-difluoro and 1-difluoromethoxy groups, bromination preferentially occurs at the 6-position (ortho to the alkoxy, meta to the methyl), creating a coupling partner for the kinase hinge scaffold.

Application Workflow: Integration into Kinase Scaffolds

The following diagram illustrates the logical workflow for integrating Intermediate A into a drug discovery pipeline, specifically for a hypothetical EGFR inhibitor.

Figure 1: Synthetic workflow transforming the phenol precursor into a bioactive kinase inhibitor via Intermediate A.

Biological Validation & Signaling Pathway

Once incorporated, the inhibitor containing Intermediate A typically targets the ATP-binding pocket. The diagram below details the specific interaction mode within the kinase domain (e.g., EGFR or BRAF).

Figure 2: Pharmacophore map showing the dual role of the difluoromethoxy group: facilitating H-bonding at the hinge region while blocking metabolic degradation.[2]

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Hu, J., et al. (2017). "Reagents for Difluoromethylation."[3][4] Chemical Reviews.

-

Erickson, J. A., et al. (2021). "The Difluoromethoxy Group in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry.

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

Disclaimer: This application note is for research purposes only. The synthesis protocols described involve hazardous chemicals and should only be performed by qualified personnel in appropriate containment facilities.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Scalable synthesis of polyfluorinated aryl difluoromethyl ethers

An Application Guide for the Scalable Synthesis of Polyfluorinated Aryl Difluoromethyl Ethers

Abstract

The difluoromethoxy (–OCF₂H) group has become a privileged structural motif in modern medicinal chemistry and agrochemicals. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] Consequently, the development of robust, efficient, and scalable methods for the synthesis of aryl difluoromethyl ethers is of paramount importance for drug development professionals. This guide provides an in-depth analysis of current synthetic strategies, focusing on methodologies amenable to large-scale production. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the practical application of these techniques.

Introduction: The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine into bioactive molecules is a well-established strategy to modulate their physicochemical properties. The difluoromethyl group (–CF₂H), in particular, offers a unique balance of lipophilicity and hydrogen bonding capability.[1] Unlike the more electron-withdrawing trifluoromethyl (–CF₃) group, the hydrogen atom of the –OCF₂H moiety can act as a hydrogen bond donor, mimicking interactions of a hydroxyl group while increasing lipophilicity.[1] This has led to its inclusion in numerous successful pharmaceuticals, including the proton-pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast.[1][5] The primary challenge has been the development of synthetic methods that are not only high-yielding and functional-group tolerant but also economically viable and scalable, moving away from hazardous and difficult-to-handle reagents like the ozone-depleting chlorodifluoromethane (HCF₂Cl or Freon 22).[5][6]

Core Synthetic Strategy: The Primacy of Difluorocarbene

The most prevalent and scalable approach for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF₂), a relatively stable singlet carbene.[7][8] The general mechanism involves the deprotonation of a phenol to its more nucleophilic phenoxide form, which then traps the electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.

The choice of difluorocarbene precursor is the most critical decision for scalability, impacting cost, safety, and operational simplicity.

Comparative Analysis of Difluorocarbene Precursors for Scalable Synthesis

While numerous reagents can generate difluorocarbene, only a subset is suitable for large-scale industrial applications. The ideal reagent should be non-gaseous, stable, cost-effective, and environmentally benign.

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages | Scalability Rating |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Bench-stable solid, commercially available in bulk, low toxicity, operationally simple.[7] | Requires elevated temperatures (~100-120 °C) for decarboxylation. | ★★★★★ |

| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Highly versatile, commercially available liquid, effective under mild conditions.[1][4] | Higher cost compared to haloacetate salts; requires careful handling. | ★★★★☆ |

| Fluoroform | CHF₃ | Highly atom-economical, a byproduct of Teflon manufacture. Ideal for continuous flow processes.[9][10] | Gaseous reagent requiring specialized equipment (flow reactor); low reactivity requires strong bases.[9] | ★★★☆☆ (for specialized setups) |

| Difluoromethyltriflate | HCF₂OTf | Non-ozone-depleting liquid, enables very fast reactions at room temperature.[5][11] | Reagent preparation requires specialized steps. | ★★★☆☆ |

| Chlorodifluoromethane (Freon 22) | HCF₂Cl | Historically used, effective reagent. | Ozone-depleting gas, difficult to handle on a large scale, subject to regulatory restrictions (Montreal Protocol).[5][9] | ★☆☆☆☆ |